![molecular formula C13H17N3O2 B7470923 4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
4-[4-(Dimethylamino)benzoyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Dimethylamino)benzoyl]piperazin-2-one, also known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C13H18N4O2. DMABN is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
作用机制
The mechanism of action of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one involves the reaction of the compound with ROS to produce a fluorescent product. The reaction takes place through the formation of a radical intermediate, which reacts with molecular oxygen to produce the fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ROS in the sample. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to be selective for certain types of ROS such as hydrogen peroxide and superoxide anion.
Biochemical and Physiological Effects:
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to have minimal toxicity in vitro and in vivo. The compound does not affect the viability of cells at concentrations used for ROS detection. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and oxidative stress. The compound has also been used to study the antioxidant activity of natural compounds and drugs.
实验室实验的优点和局限性
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has several advantages for lab experiments. The compound is highly selective for ROS and has minimal toxicity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also easy to use and can be detected using spectroscopic methods. However, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has some limitations. The compound has limited solubility in aqueous solutions, which can affect its sensitivity and selectivity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also sensitive to light and can degrade over time, which can affect its stability.
未来方向
There are several future directions for the use of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in scientific research. One direction is the development of new derivatives of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one that have improved properties such as solubility and stability. Another direction is the application of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in the study of ROS in complex biological systems such as tissues and organs. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can also be used in the development of new drugs and therapies for diseases that are associated with oxidative stress. Finally, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be used in the development of new diagnostic tools for the detection of ROS in clinical samples.
合成方法
4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be synthesized through a multi-step process that involves the reaction of piperazine with 4-dimethylaminobenzoyl chloride. The reaction takes place in the presence of a base such as pyridine, and the resulting product is purified through recrystallization. The yield of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be improved by optimizing the reaction conditions such as the temperature, reaction time, and the molar ratio of reactants.
科学研究应用
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that are produced in cells during normal metabolic processes and can cause cellular damage if their levels are not regulated. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one reacts with ROS to produce a fluorescent product that can be detected using spectroscopic methods. This property of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as aging, cancer, and neurodegenerative diseases.
属性
IUPAC Name |
4-[4-(dimethylamino)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)11-5-3-10(4-6-11)13(18)16-8-7-14-12(17)9-16/h3-6H,7-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAQWKIICQHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylamino)benzoyl]piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)

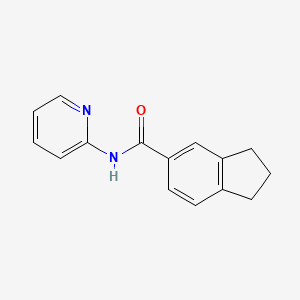
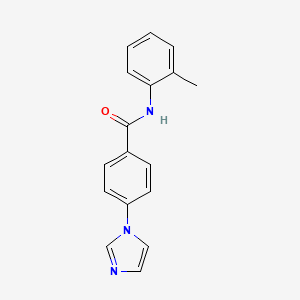
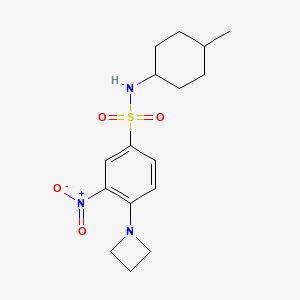
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
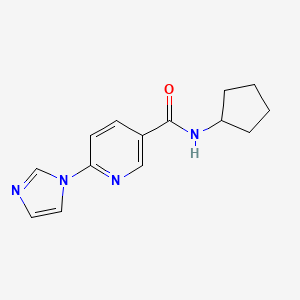
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
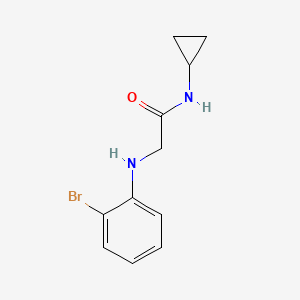
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)